Bromodimethylsulfonium Bromide
Overview
Description
Bromodimethylsulfonium bromide (BDMS) is a versatile reagent used in organic synthesis. It serves as a catalyst in various chemical reactions, facilitating the formation of a wide range of compounds. BDMS is particularly effective in promoting annulation reactions, multicomponent reactions, and rearrangements, which are fundamental processes in the construction of complex organic molecules.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of BDMS, while not explicitly described in the papers, can be inferred from its name. It consists of a central sulfur atom bonded to two methyl groups and a bromine atom, with an additional bromide counterion to balance the charge. This structure is likely responsible for its reactivity and ability to act as a catalyst in various chemical transformations.
Chemical Reactions Analysis
BDMS is shown to be an effective catalyst in a variety of chemical reactions. It is used in the Beckmann rearrangement of ketoximes to amides/lactams , the synthesis of methyl 2-deoxy-4,6-O-benzylidene galactopyranoside from galactal , and the Michael addition of amines to electron-deficient alkenes . Additionally, BDMS catalyzes Mannich-type reactions , three-component condensation reactions , the synthesis of imidazo[1,2-a]pyridines , the Friedlander synthesis of substituted quinolines , and the synthesis of α,α'-bis(arylmethylidene) cycloalkanones . These reactions demonstrate the broad applicability of BDMS in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of BDMS are not directly detailed in the provided papers. However, its efficacy as a catalyst in various reactions suggests that it possesses characteristics conducive to chemical stability and reactivity. For example, its use in solvent-free conditions indicates a degree of volatility or reactivity that allows for reactions to proceed without additional solvents. The ability to catalyze reactions at room temperature also suggests that BDMS is a potent catalyst that does not require elevated temperatures to be effective.
Scientific Research Applications
Catalytic System for Beckmann Rearrangement
Bromodimethylsulfonium bromide, when combined with zinc chloride, serves as an excellent catalytic system for the liquid-phase Beckmann rearrangement. This process transforms various ketoximes into corresponding amides/lactams, achieving good to excellent yields at reflux temperatures in acetonitrile (Yadav, Patel, & Srivastava, 2010).
Catalyst for Michael Addition
Bromodimethylsulfonium bromide effectively catalyzes the Michael addition of a variety of amines to electron-deficient alkenes. This chemoselective process occurs at room temperature under solvent-free conditions, resulting in excellent yields of products from both aliphatic and benzylic amines (Khan, Parvin, Gazi, & Choudhury, 2007).
Mannich-Type Reactions
This compound catalyzes Mannich-type reactions involving a variety of aldimines, generated in situ from aldehydes and anilines, with enolizable ketones or diethyl malonate. This results in the formation of β-amino carbonyl compounds. The process features shorter reaction times and good to excellent yields, avoiding aqueous workup and chromatographic separations (Khan, Parvin, & Choudhury, 2008).
Condensation Reaction Synthesis
Bromodimethylsulfonium bromide acts as a catalyst in one-pot three-component condensation reactions of aldehydes, 2-naphthol, and thiols in acetonitrile at room temperature. It provides good yields under mild reaction conditions, with operational simplicity being a notable feature (Khan, Ali, Dar, & Lal, 2011).
α-Bromination of β-Keto Esters and 1,3-Diketones
It has been found effective and regioselective for α-monobromination of β-keto esters and 1,3-diketones. This method is advantageous due to the lack of need for chromatographic separation, less hazardous nature compared to molecular bromine, and absence of additional bases or catalysts (Khan, Ali, Goswami, & Choudhury, 2006).
Lossen Rearrangement
Bromodimethylsulfonium bromide efficiently catalyzes the Lossen rearrangement of hydroxamic acids to corresponding isocyanates, which are then trapped in situ with various amines to afford unsymmetrical ureas. The process is noted for its simplicity, mildness, and excellent yields (Yadav, Yadav, Srivastava, Watal, & Yadav, 2012).
Safety And Hazards
properties
IUPAC Name |
bromo(dimethyl)sulfanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBVVVFSXWUIM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467268 | |
Record name | Bromodimethylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodimethylsulfonium Bromide | |
CAS RN |
50450-21-0 | |
Record name | Bromodimethylsulfonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050450210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodimethylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodimethylsulfonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODIMETHYLSULFONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999D47ZFVO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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